molecular formula C28H26N4O5S2 B2515423 N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1112418-95-7

N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No. B2515423
CAS RN: 1112418-95-7
M. Wt: 562.66
InChI Key: QBWIXOYYQCKYEK-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H26N4O5S2 and its molecular weight is 562.66. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of Related Compounds

  • Synthesis and Biological Activities : Compounds with complex chemical structures, including those related to benzothiazole and pyrimidine derivatives, are synthesized for potential biological activities. For instance, the synthesis of novel compounds derived from visnaginone and khellinone has shown analgesic and anti-inflammatory activities, highlighting the therapeutic potential of such molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antibacterial and Antifungal Properties : Benzothiazole pyrimidine derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities. Certain compounds showed excellent activity against various pathogens, suggesting their utility in developing new antimicrobial agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

  • Antioxidant Activity : The evaluation of benzothiazole derivatives in the context of antioxidant activity indicates their potential in mitigating oxidative stress-related damage. Such studies are foundational for developing compounds that could prevent or treat diseases associated with oxidative stress (Cabrera-Pérez et al., 2016).

  • Chemical Binding and Peripheral Receptor Activity : Research into peripheral benzodiazepine receptors has utilized specific ligands, such as DAA1106, to elucidate the role of these receptors in various physiological and pathological processes. Such studies are critical for understanding complex biological systems and developing targeted therapies (Chaki et al., 1999).

  • Antitumor Activity : The synthesis and evaluation of new benzothiazole derivatives for antitumor activity against human tumor cell lines demonstrate the potential of these compounds in cancer therapy. Identifying compounds with significant anticancer activity is a crucial step in drug discovery and development (Yurttaş, Tay, & Demirayak, 2015).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5S2/c1-18-8-10-19(11-9-18)16-32-24-7-5-4-6-23(24)27-25(39(32,34)35)15-29-28(31-27)38-17-26(33)30-20-12-21(36-2)14-22(13-20)37-3/h4-15H,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWIXOYYQCKYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

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